2-Diethoxyphosphorylpentanal
Description
2-Diethoxyphosphorylpentanal is an organophosphorus compound characterized by a pentanal backbone (a five-carbon aldehyde) with a diethoxyphosphoryl group (-PO(OEt)₂) at the C2 position. This structure imparts unique reactivity, particularly in nucleophilic addition and phosphorylation reactions. These analogs share functional groups attached to phosphorus, influencing their chemical behavior and applications in organic synthesis or agrochemicals .
Properties
CAS No. |
112292-30-5 |
|---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-diethoxyphosphorylpentanal |
InChI |
InChI=1S/C9H19O4P/c1-4-7-9(8-10)14(11,12-5-2)13-6-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
GNADZBBZHMTITK-UHFFFAOYSA-N |
SMILES |
CCCC(C=O)P(=O)(OCC)OCC |
Canonical SMILES |
CCCC(C=O)P(=O)(OCC)OCC |
Synonyms |
DIETHYL 1-PROPYL-2-OXOETHYLPHOSPHONATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares key structural, regulatory, and physicochemical properties of 2-Diethoxyphosphorylpentanal with related organophosphorus compounds from the evidence.
Table 1: Structural and Regulatory Comparison
Key Observations:
Phosphorus Functional Groups: The evidence compounds feature sulfur (phosphonothiolate), cyanide (phosphoramidocyanidate), or fluorine (phosphonofluoridate) attached to phosphorus. In contrast, this compound has an aldehyde group and a phosphoryl group with ethoxy substituents, likely making it less toxic but more reactive in oxidation reactions compared to sulfur/fluorine-containing analogs .
The absence of scheduling data for this compound suggests it may have lower regulatory restrictions, depending on its application .
Molecular Complexity: The evidence compounds exhibit branched alkyl chains (e.g., tert-butylcyclohexyl) or aminoethyl groups, enhancing their steric bulk and stability. This compound’s simpler pentanal backbone may result in higher volatility and reduced hydrolytic stability compared to bulkier analogs .
Table 2: Physicochemical Properties (Hypothetical vs. Evidence)
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